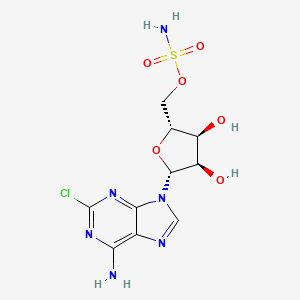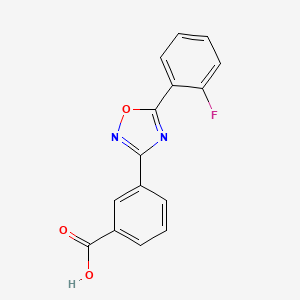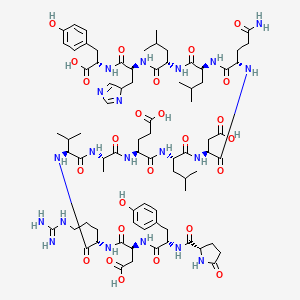
Pyroglutamyl peptide bam-1745
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bam 1745 is a significant component of adrenomedullary secretory vesicles; fragment of chromogranin B Gln(580)-Tyr(593).
Applications De Recherche Scientifique
Chromogranin B and BAM-1745
A significant application of BAM-1745 in scientific research involves its relation to chromogranin B (secretogranin I). BAM-1745 was isolated from bovine adrenal medulla chromaffin granules and shares a high sequence identity with human chromogranin B. This suggests its potential as a posttranslational processing product of chromogranin B. Such findings enhance our understanding of the biochemical pathways and molecular functions of chromogranin B in adrenal medullary physiology (Grandy et al., 1992).
Peptide Isolation and Characterization
BAM-1745's isolation and characterization from adrenomedullary chromaffin vesicles provided insights into the posttranslational modifications of peptides containing pyroglutamate. This process is essential for understanding the molecular makeup of peptides in adrenal tissues and their role in the secretion of various hormones (Flanagan et al., 1990).
Pyroglutamyl Peptides in Food and Health
Research on pyroglutamyl peptides, such as BAM-1745, extends to their occurrence and significance in foods. These peptides, including BAM-1745, have potential health-promoting properties like hepatoprotective, antidepressant, and anti-inflammatory activities. Understanding the role of these peptides in food can lead to enhanced nutritional and therapeutic applications (Gazme et al., 2019).
Pyroglutamyl Residue in Peptides
The formation of pyroglutamyl residues, as seen in BAM-1745, is a key area of study in peptide biochemistry. These residues play a significant role in the stability and activity of biologically active peptides. Research in this area contributes to a deeper understanding of peptide structure-function relationships and potential therapeutic applications (Mandal & Balaram, 2007).
Enzymatic Processing and Peptide Stability
Studies on enzymes such as pyroglutamyl peptide hydrolase, which act on pyroglutamyl peptides like BAM-1745, are crucial for understanding peptide metabolism and stability. This research aids in the development of enzyme inhibitors and modulators, with potential therapeutic implications (Wilk et al., 1985).
Propriétés
Numéro CAS |
133136-47-7 |
|---|---|
Nom du produit |
Pyroglutamyl peptide bam-1745 |
Formule moléculaire |
C79H116N20O25 |
Poids moléculaire |
1745.9 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H116N20O25/c1-37(2)27-51(70(115)93-53(29-39(5)6)71(116)95-55(32-44-35-83-36-85-44)74(119)98-58(78(123)124)31-43-14-18-46(101)19-15-43)91-67(112)49(20-23-59(80)102)90-76(121)57(34-63(108)109)96-72(117)52(28-38(3)4)92-68(113)50(22-25-61(104)105)88-65(110)41(9)86-77(122)64(40(7)8)99-69(114)47(11-10-26-84-79(81)82)89-75(120)56(33-62(106)107)97-73(118)54(30-42-12-16-45(100)17-13-42)94-66(111)48-21-24-60(103)87-48/h12-19,35-41,44,47-58,64,100-101H,10-11,20-34H2,1-9H3,(H2,80,102)(H,86,122)(H,87,103)(H,88,110)(H,89,120)(H,90,121)(H,91,112)(H,92,113)(H,93,115)(H,94,111)(H,95,116)(H,96,117)(H,97,118)(H,98,119)(H,99,114)(H,104,105)(H,106,107)(H,108,109)(H,123,124)(H4,81,82,84)/t41-,44?,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1 |
Clé InChI |
JHRLXGDAMQJZGK-ARICVWHCSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCC(=O)N4 |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCC(=O)N4 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCC(=O)N4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
XYDRVAELDQLLXY |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bam 1745; Bam-1745; Bam1745; Pyroglutamyl peptide bam-1745; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



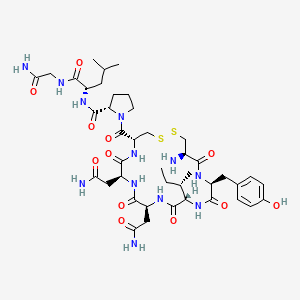
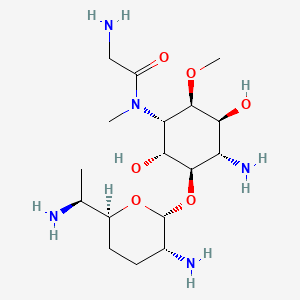
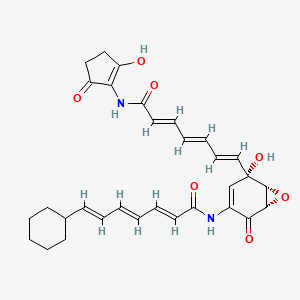
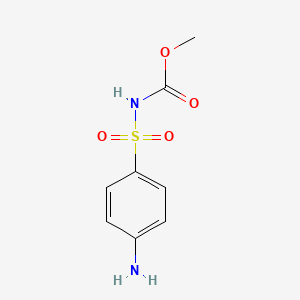
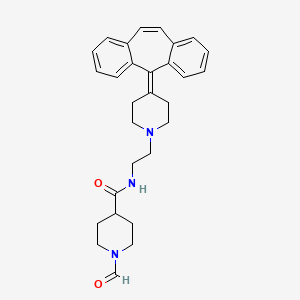
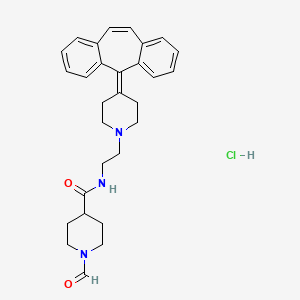
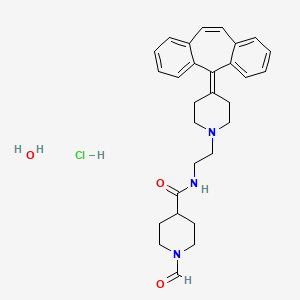
![N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide](/img/structure/B1667655.png)
![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)
